molecular formula C16H32OSn B175708 Tributyl(4,5-dihydrofuran-2-yl)stannane CAS No. 125769-77-9

Tributyl(4,5-dihydrofuran-2-yl)stannane

Cat. No.: B175708
CAS No.: 125769-77-9
M. Wt: 359.1 g/mol
InChI Key: QTYBKWIPVOTUQI-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C16H32OSn and a molecular weight of 359.13 g/mol . This compound is primarily used in organic synthesis, particularly in palladium-catalyzed coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(4,5-dihydrofuran-2-yl)stannane can be synthesized through various methods. One common method involves the reaction of 4,5-dihydrofuran with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tributyl(4,5-dihydrofuran-2-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl(4,5-dihydrofuran-2-yl)stannane has several applications in scientific research:

    Chemistry: It is used as a reactant in various organic synthesis reactions, particularly in the formation of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(4,5-dihydrofuran-2-yl)stannane is unique due to its ability to participate in selective palladium-catalyzed coupling reactions, making it a valuable reagent in organic synthesis. Its furan group provides additional reactivity and versatility compared to simpler organotin compounds .

Properties

IUPAC Name

tributyl(2,3-dihydrofuran-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYBKWIPVOTUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558912
Record name Tributyl(4,5-dihydrofuran-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125769-77-9
Record name Tributyl(4,5-dihydrofuran-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(2,3-dihydrofuran-5-yl)stannane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2,3-dihydrofuran (10.7 mL, 141 mmol) in anhyd THF (80 mL) was cooled to −60° C. A solution of t-BuLi (1.7 M in pentane, 100 mL, 170 mmol) was added dropwise. The yellow solution was stirred at −60° C. for 10 min then at 0° C. for 50 min. The reaction mixture was cooled down to −60° C. and Bu3SnCl (52.7 mL, 185 mmol) was added dropwise to give a colorless solution that was stirred at 0° C. for 90 min. Sat. aq NH4Cl was added dropwise and the reaction mixture was extracted with Et2O. The aqueous phase was further extracted with Et2O and the combined organic phases were dried (Na2SO4), filtered and concentrated in vacuo. The crude residue was distilled under 24 mbar vacuum at 150° C. and the residue was distilled again under 22 mbar vacuum at 154° C. to yield the title compound (55 g, 100%) as a light yellow liquid.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Bu3SnCl
Quantity
52.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

To a stirred solution of 0.35 ml (7.13 mmol) 2,3-dihydrofuran in 10 ml dry THF under argon at −78° C. was added 4.7 ml (7.2 mmol) tert-butyllithium solution (1.5M in pentane) and stirring continued for 5 minutes at −78° C. and 15 minutes at 0° C. The reaction mixture was then recooled to −78° C. and 1.92 ml (7.13 mmol) tributyltin chloride added dropwise and stirring continued for 16 hours at room temperature. The reaction mixture was partitioned between ether and water. The organic phase was then washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 2.37 g (93%) tributyl-(4,5-dihydro-furan-2-yl)-stannane as a yellow liquid which was used in the next step without further purification. EI-MS m/e (%): cluster at 303 ([M—C4H9]+, 100).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
1.92 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(4,5-dihydrofuran-2-yl)stannane

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